molecular formula C24H30N2O7 B1665611 Advantame CAS No. 245650-17-3

Advantame

Cat. No. B1665611
M. Wt: 458.5 g/mol
InChI Key: YTKBWWKAVMSYHE-OALUTQOASA-N
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Description

Advantame is a non-caloric artificial sweetener and an aspartame analog developed by Ajinomoto . It is about 20,000 times sweeter than sucrose and about 110 times sweeter than aspartame . It has no notable off-flavors when compared to sucrose and tastes sweet a bit longer than aspartame . It can be used in various food products such as bubblegums, flavored drinks, milk products, jams, and confectionery .


Synthesis Analysis

Advantame is manufactured via a chemical synthesis . It can be produced via a three-step synthetic chemical process, beginning with the production of the principal manufacturing intermediate, 3-hydroxy-4-methoxycinnamaldehyde (HMCA), from water, sodium hydroxide, and isovanillin in methanol .


Molecular Structure Analysis

Advantame is formally a secondary amine of aspartame and 3-(3-hydroxy-4-methoxyphenyl)propanal (HMPA) . Structurally, advantame resembles a combination of aspartame and phyllodulcin . It has 2 stereocenters and 4 stereoisomers .


Physical And Chemical Properties Analysis

Advantame appears as a white to yellow powder . At 25°C, advantame was shown to be very slightly soluble in water (0.099 g advantame/100 ml water) and sparingly soluble in ethanol (1.358 g advantame/100 ml ethanol), with solubility increasing in both solvents with heating .

Safety And Hazards

The FDA acceptable daily intake of advantame for humans is 32.8 mg per kg of bodyweight (mg/kg bw), while according to EFSA it is 5 mg per kg of bodyweight (mg/kg bw) . Ingested advantame can form phenylalanine, but normal use of advantame is not significant to those with phenylketonuria . It also has no adverse effects in type 2 diabetics . It is not considered to be carcinogenic or mutagenic .

Future Directions

Advantame is mainly used to replace sugar and other bulk sweeteners . Tests show advantame can replace up to 40 per cent of sugar without any effect on taste . With its FDA approval and widespread use in food and beverage products, advantame is likely to remain a popular sweetener for years to come .

properties

IUPAC Name

(3S)-3-[3-(3-hydroxy-4-methoxyphenyl)propylamino]-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O7/c1-32-21-11-10-17(14-20(21)27)9-6-12-25-18(15-22(28)29)23(30)26-19(24(31)33-2)13-16-7-4-3-5-8-16/h3-5,7-8,10-11,14,18-19,25,27H,6,9,12-13,15H2,1-2H3,(H,26,30)(H,28,29)/t18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKBWWKAVMSYHE-OALUTQOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCCNC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CCCN[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60179302
Record name Advantame anhydrous
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Advantame anhydrous

CAS RN

245650-17-3
Record name N-[3-(3-Hydroxy-4-methoxyphenyl)propyl]-L-α-aspartyl-L-phenylalanine 2-methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=245650-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Advantame anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0245650173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Advantame anhydrous
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ADVANTAME ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M501L2WP44
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
894
Citations
A Otabe, T Fujieda, T Masuyama, K Ubukata… - Food and chemical …, 2011 - Elsevier
… of studies, were conducted on advantame to define the … publications, show that advantame is well tolerated by both … the animal studies in which advantame was administered in the …
Number of citations: 40 www.sciencedirect.com
K O'donnell - Sweeteners and Sugar Alternatives in Food …, 2012 - Wiley Online Library
Aspartame has been used as an intense sweetener for over 30 years and is currently the most widely used intense sweetener in the world. Its relative sweetness and permitted use …
Number of citations: 12 onlinelibrary.wiley.com
A Sclafani, K Ackroff - Chemical senses, 2015 - academic.oup.com
… and this study determined their preference for advantame. In 24-h choice tests … advantame at concentrations of 0.01, 0.03, and 0.1mM but significantly preferred 0.3 and 1mM advantame …
Number of citations: 16 academic.oup.com
S Warrington, C Lee, A Otabe, T Narita… - Food and chemical …, 2011 - Elsevier
… to receive over 4weeks either 30mg advantame/day (split into … Plasma concentrations of advantame were mostly below the … The concentrations of the hydrolysis product, advantame-acid…
Number of citations: 23 www.sciencedirect.com
A Otabe, T Fujieda, T Masuyama - Food and chemical toxicology, 2011 - Elsevier
… ► Advantame has been developed as a high intensity sweetener. ► Advantame was tested in a 2 generation reproductive toxicity at 0, 2,000, 10,000, or 50,000 ppm in the diet. ► No …
Number of citations: 13 www.sciencedirect.com
ZJ Yue, ZJ Bo, YUH Yu, Y Ling, Z Hong… - Biomedical and …, 2019 - besjournal.com
… and potential health risks of advantame among the Chinese … in 2002 and the maximum usage levels of advantame in the … In this study, the concentration of advantame in foods was …
Number of citations: 2 www.besjournal.com
EFSA Panel on Food Additives and Nutrient … - EFSA …, 2013 - Wiley Online Library
… The Panel concluded that advantame does not raised concern with regards to genotoxicity … The NOAEL for this effect was 500 mg advantame/kg bw/day. Advantame was well tolerated …
Number of citations: 3 efsa.onlinelibrary.wiley.com
IE BISHAY, RG BURSEY - Alternative sweeteners, 2016 - taylorfrancis.com
… Introduction Advantame is a new ultrahigh potency sweetener and … Advantame is approximately 20,000 times sweeter than sugar and 100 times sweeter than aspartame. Advantame …
Number of citations: 7 www.taylorfrancis.com
A Otabe, T Fujieda, T Masuyama - Food and chemical toxicology, 2011 - Elsevier
… The sensory perceptions and stability of advantame suggest the … , advantame has been subjected to a complete range of toxicity studies in experimental animals. Because advantame …
Number of citations: 10 www.sciencedirect.com
A Otabe, T Fujieda, T Masuyama - Food and chemical toxicology, 2011 - Elsevier
… advantame by oral gavage at doses of 0, 500, 1000, and 2000 mg/kg bw/day. ► Advantame … , coupled with good stability characteristics have made advantame a candidate for …
Number of citations: 8 www.sciencedirect.com

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